2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers often substitute non-aminated pyrazole acetic acids for this compound, losing critical α-amino H-bond interactions that govern solubility and target engagement. 2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1462273-20-6) eliminates this risk: • H-bond donors: 2 (vs 1 in des-amino analog); acceptors: 4 (vs 3), directly enhancing aqueous solubility and polar contacts in kinase ATP-binding pockets. • Rule-of-three compliant FBDD fragment (MW 169.18, XLogP -3.0); primary amine enables direct Fmoc/t-Bu solid-phase peptide coupling without pre-activation. • ≥95% purity, white to off-white solid, supplied with full QA documentation for reproducible downstream synthesis and screening.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1462273-20-6
Cat. No. B1379949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
CAS1462273-20-6
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12)
InChIKeyIXBXTYHVOPUUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic Acid: Key Identity & Properties


2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1462273-20-6) is a non-proteinogenic α-amino acid derivative that features a 1,5-dimethylpyrazole ring directly attached to the α-carbon of glycine [1]. It is a white to off-white solid with a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol, typically supplied at ≥95% purity . The compound is fundamentally distinguished from simple pyrazole acetic acids by the presence of a primary amine, which serves as a synthetically versatile handle for amide coupling and Schiff-base formation, and also introduces a protonatable center that significantly influences solubility and intermolecular interactions [2].

2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic Acid: Irreplaceability vs. Analogs


A common procurement error is treating 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid as interchangeable with non-aminated pyrazole acetic acids or simple alkyl esters. The α-amino group is not a minor substituent; it fundamentally alters the molecule's physicochemical properties and synthetic utility. For example, the presence of the primary amine increases the computed hydrogen-bond donor count from 1 (in 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid) to 2, and the acceptor count from 3 to 4 [1]. This difference in hydrogen-bonding capacity directly impacts solubility in aqueous buffers and the ability to engage in specific polar interactions with biological targets such as kinase ATP-binding pockets or receptor active sites [2]. Consequently, substituting with a des-amino analog will yield a different molecular interaction profile, potentially invalidating downstream assays or synthetic steps that rely on the amine for conjugation or salt formation. The evidence below quantifies these critical differentiators that justify the selection of this specific compound.

2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic Acid: Comparative Evidence vs. Analogs


Hydrogen Bonding vs. Des-Amino Analog

The presence of the α-amino group in 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid confers distinct hydrogen-bonding capabilities compared to the des-amino analog 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid [1]. The target compound exhibits an increased hydrogen bond donor count (2 vs. 1) and acceptor count (4 vs. 3) [2]. This structural difference correlates with a significantly lower computed lipophilicity (XLogP3-AA = -3.0 for the target) compared to analogs lacking the amino group [3]. Such changes in polarity and hydrogen-bonding potential are critical determinants of passive membrane permeability and aqueous solubility, which are primary drivers of bioavailability and assay compatibility [4].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Amine-Driven Diversification vs. Non-Aminated Analogs

As a primary amine, 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid enables a broader set of synthetic transformations than analogs lacking an amino group, such as 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid [1]. The amino group allows for direct amide bond formation with carboxylic acids or active esters, reductive amination with aldehydes, and incorporation into peptidomimetic scaffolds [2]. This contrasts with non-aminated pyrazole acetic acids, which require pre-activation or indirect coupling strategies to achieve analogous diversification [3]. The compound's α-amino acid structure also renders it compatible with standard peptide coupling reagents (e.g., HATU, EDCI), providing a straightforward path to generating focused libraries of pyrazole-containing peptides or small molecules [2].

Chemical Biology Fragment-Based Drug Discovery Peptidomimetics

Purity and Availability Benchmarking

2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is commercially available from multiple suppliers with a minimum guaranteed purity of 95% (HPLC) . In contrast, many closely related analogs, such as 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine (CAS 1104624-61-4) and ethyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1535478-63-7), are offered at lower purities (e.g., 90%) or have limited availability, requiring custom synthesis and longer lead times . The target compound's higher purity specification reduces the need for additional purification steps, thereby decreasing downstream workflow costs and variability in assay results .

Chemical Procurement Quality Control Sourcing

2-Amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic Acid: Validated Applications


Kinase Inhibitor Fragment Growth

The α-amino group of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be utilized as an attachment point for fragment growing or linking in kinase inhibitor programs. The pyrazole core is known to engage the hinge region of kinases, while the amino acid moiety introduces polarity that can modulate solubility and off-target effects [1]. The compound's higher hydrogen-bond donor/acceptor capacity (2/4) relative to non-aminated analogs makes it a more suitable fragment for optimizing ligand efficiency in aqueous biological environments [2].

Synthesis of Pyrazole-Containing Peptidomimetics

This compound serves as a conformationally constrained α-amino acid building block for the solid-phase or solution-phase synthesis of peptidomimetics. The primary amine enables direct coupling to a growing peptide chain using standard Fmoc/t-Bu chemistry, introducing a heteroaromatic pyrazole side chain that can mimic phenylalanine or histidine residues while offering altered electronic and steric properties [1]. The 95% purity specification ensures that peptide coupling proceeds efficiently without the need for pre-purification .

Fragment Library Design for Drug Discovery

In FBDD campaigns, 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a 'rule-of-three' compliant fragment (MW 169.18 < 300, H-bond donors ≤ 3, acceptors ≤ 4) with a low computed lipophilicity (XLogP = -3.0) that favors aqueous solubility [2]. These properties make it a superior starting point compared to more lipophilic pyrazole analogs, which may suffer from poor solubility or promiscuous aggregation. The compound can be screened directly against protein targets and subsequently optimized by elaborating from the amino or carboxylic acid functional groups [1].

Technical Documentation Hub

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